molecular formula C8H9BrMgO2 B137500 2,4-Dimethoxyphenylmagnesium bromide CAS No. 138109-49-6

2,4-Dimethoxyphenylmagnesium bromide

Cat. No. B137500
CAS RN: 138109-49-6
M. Wt: 241.36 g/mol
InChI Key: LWSQHQVQBSQPJQ-UHFFFAOYSA-M
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Description

2,4-Dimethoxyphenylmagnesium bromide is an organomagnesium compound that is related to the Grignard reagents, which are widely used in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the structure and behavior of similar organomagnesium bromides, which can be extrapolated to understand the properties of this compound.

Synthesis Analysis

The synthesis of organomagnesium bromides typically involves the reaction of an aryl bromide with magnesium metal in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran. The papers provided discuss the synthesis of related compounds, such as 2,6-dimethoxyphenylmagnesium bromide, which is synthesized through a reaction with tetraacetyl-α-D-glucosyl chloride . This suggests that this compound could be synthesized through a similar Grignard reaction using 2,4-dimethoxybromobenzene and magnesium.

Molecular Structure Analysis

The molecular structure of organomagnesium bromides can vary between monomeric and dimeric forms, as seen in the studies of ethylmagnesium bromide and phenylmagnesium bromide . These compounds typically have a magnesium atom that is octahedrally coordinated, and the dimeric forms are stabilized through bridging bromine atoms. It is likely that this compound also exists in equilibrium between monomeric and dimeric structures in solution.

Chemical Reactions Analysis

Organomagnesium bromides are known to participate in a variety of chemical reactions, primarily as nucleophiles in the formation of carbon-carbon bonds. The papers do not provide specific reactions for this compound, but similar compounds are used in reactions with electrophiles such as carbonyl compounds to form alcohols, ketones, or acids after hydrolysis . The presence of the methoxy groups on the aromatic ring could influence the reactivity and selectivity of the Grignard reagent.

Physical and Chemical Properties Analysis

The physical and chemical properties of organomagnesium bromides are influenced by their structure and the solvent used. For example, the Mg-Br bond distances in phenylmagnesium bromide were found to be around 2.54-2.56 Å . These compounds are generally sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The exact physical properties of this compound, such as melting point and boiling point, are not discussed in the provided papers but would be expected to be consistent with similar Grignard reagents.

Scientific Research Applications

Synthesis of Complex Organic Compounds

2,4-Dimethoxyphenylmagnesium bromide is utilized in the synthesis of complex organic compounds. For instance, Eade, McDonald, and Simes (1975) demonstrated its use in the synthesis of 7,4'-Di-O-methylbayin, a compound derived from Australian timbers, through a series of reactions involving glucosyl chloride and other organic reagents (Eade, McDonald, & Simes, 1975).

Design and Synthesis of Redox-Active Macromolecules

Rathore, Burns, and Deselnicu (2001) explored the design and synthesis of macromolecules bearing multiple redox-active sites. They utilized this compound in an efficient palladium-catalyzed coupling process, demonstrating its potential in creating robust, charged cation radicals (Rathore, Burns, & Deselnicu, 2001).

Organic Chemistry Research and Synthesis

Wittig (1980) discussed the parallel between chemical research and mountaineering, emphasizing the importance of perseverance and determination. Although not directly using this compound, Wittig's insights into organic synthesis highlight the broader context in which such compounds are utilized in research (Wittig, 1980).

Analysis of Chemical Reaction Mechanisms

Research by Ōkubo (1975) focused on the reaction of benzophenone with phenylmagnesium bromide, examining the formation of ketyl radicals. This study, while not using this compound directly, sheds light on the mechanisms of reactions involving similar organomagnesium compounds (Ōkubo, 1975).

Grignard Reagent Research

In the field of organometallic chemistry, studies on Grignard reagents, such as those conducted by Spek et al. (1974) and Ashby & Yu (1971), provide insights into the structure and composition of these compounds. Their findings contribute to a deeper understanding of the behavior of organomagnesium reagents in various solvents and reaction conditions, relevant to the use of this compound (Spek et al., 1974); (Ashby & Yu, 1971).

Safety and Hazards

2,4-Dimethoxyphenylmagnesium bromide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Water-react 2 . It has hazard statements H225 - H261 - H302 - H319 - H335 - H336 - H351 . Precautionary statements include P202 - P210 - P231 + P232 - P301 + P312 - P305 + P351 + P338 - P308 + P313 .

properties

IUPAC Name

magnesium;1,3-dimethoxybenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQHQVQBSQPJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-Dimethoxyphenylmagnesium bromide in the synthesis of 4′,7-Di-O-methylisobayin?

A1: this compound acts as a nucleophile in the first step of the synthesis. It reacts with 2,3,4,6-Tetra-O-benzylglucopyranosyl chloride in tetrahydrofuran (THF) to primarily yield 2,3,4,6-Tetra-O-benzyl-1-(2,4-dimethoxyphenyl)-1-desoxy-β-D-glucopyranose []. This reaction forms the foundation for the subsequent steps leading to the final product, 4′,7-Di-O-methylisobayin.

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